

Inter-laboratory comparison of Ramiprilat diketopiperazine quantification

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Compound of Interest

Compound Name: Ramiprilat diketopiperazine

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A Comparative Guide to the Quantification of Ramiprilat Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **Ramiprilat diketopiperazine**, a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. While a formal inter-laboratory comparison study has not been identified in the public domain, this document collates and compares validation data from various single-laboratory studies to offer insights into the performance of different analytical methods. The methodologies presented are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Data Presentation

The following table summarizes the quantitative data from different validated analytical methods for the determination of Ramipril and its impurities, including the diketopiperazine derivative. This allows for an objective comparison of key performance parameters such as linearity, limit of quantification (LOQ), and precision.



Parameter	Method 1	Method 2	Method 3
Analytical Technique	HPLC-UV	HPLC-UV	LC-MS/MS
Linearity Range	0.004% to 0.040% of a 0.4 mg/mL solution[1]	50-300 μg/mL for Ramipril[2]	0.29–6.84 μg/mL for Impurity Α
Correlation Coefficient (r²)	> 0.998[3]	Not Specified	> 0.999
Limit of Quantification (LOQ)	0.0072%[3]	0.25 μg/mL for Ramipril[4]	Not Specified for diketopiperazine
Precision (RSD %)	< 2%[3]	< 4.95% (intra- and inter-day for Ramipril) [4]	Not Specified
Accuracy/Recovery (%)	99.33% to 100.13%[3]	99.7% for Ramipril in pharmaceutical preparations[4]	Not Specified

Note: Data for diketopiperazine-specific validation is limited in some publications; in such cases, data for the parent compound, Ramipril, or other impurities are provided as a reference for the method's general performance.

Experimental Protocols

The methodologies employed in the cited studies for the quantification of Ramipril and its degradation products, including diketopiperazine, share common principles but differ in specific reagents and conditions.

Method 1: HPLC-UV for Stability Testing[1]

- Sample Preparation: A known quantity of pure Ramipril was subjected to stress conditions (e.g., elevated temperature and humidity). The degraded sample was then dissolved in methanol.
- Instrumentation: HPLC with UV detection.



- Chromatographic Conditions:
 - \circ Column: LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 μ m).
 - Mobile Phase: A mixture of acetonitrile and phosphate buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 213 nm.
 - Injection Volume: 20 μL.

Method 2: HPLC-UV for Impurity Determination[5]

- Sample Preparation: Tablets containing Ramipril were dissolved in a solvent mixture of mobile phase A and B (1:1 v/v) to achieve a target concentration.
- Instrumentation: HPLC with a diode array detector.
- Chromatographic Conditions:
 - Column: Inertsil ODS-3 (150 × 4.6 mm, 3 μm).
 - Mobile Phase: A gradient elution using a 0.2 g/L solution of sodium hexanesulfonate (pH
 2.7) as mobile phase A and acetonitrile as mobile phase B.
 - Flow Rate: 1.5 mL/min.
 - Detection Wavelength: 210 nm.
 - Injection Volume: 20 μL.

Method 3: LC-MS/MS for Metabolite and Impurity Identification[1][3]

- Sample Preparation: The degraded sample was dissolved in methanol.
- Instrumentation: Liquid Chromatography/Electrospray Ionization-Mass Spectrometry System (HPLC-MS).

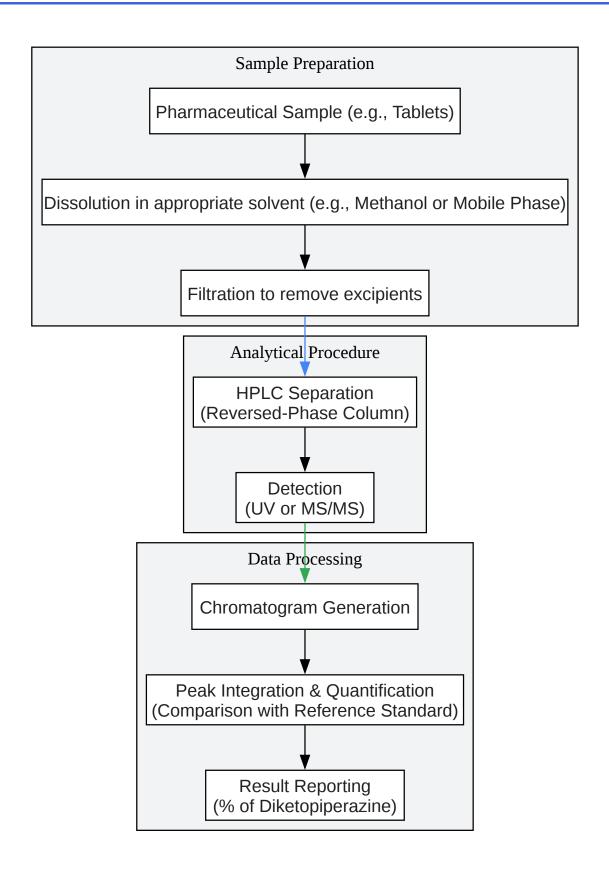


- Chromatographic Conditions:
 - Column: LiChroCART® 250-4 HPLC-Cartridge, LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 μm) or Hypersil MOS column (250 mm × 4 mm, 5 μm).
 - Mobile Phase: A mixture of methanol, water, and formaldehyde in a 49:50:1 (v/v/v) ratio.
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 100 μL.
 - Mass Spectrometry: Positive (ES+) and negative (ES-) electrospray ionization modes were used, with a registered mass range of m/z 150 to 1000.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the quantification of **Ramiprilat diketopiperazine** in a pharmaceutical sample.





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